molecular formula C14H14FN3O3 B11840819 2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid

2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid

Cat. No.: B11840819
M. Wt: 291.28 g/mol
InChI Key: JJUSTTVTNKSKJC-UHFFFAOYSA-N
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Description

2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid is a complex organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a fluorine atom at the 2’ position, a hydroxyethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropyridine and 2,4’-bipyridine.

    Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as nucleophilic substitution and condensation.

    Introduction of Functional Groups: The hydroxyethyl and methylamino groups are introduced through reactions with suitable reagents like ethylene oxide and methylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid may involve:

    Scale-Up of Laboratory Procedures: The laboratory-scale synthesis is scaled up to industrial levels, ensuring that reaction conditions are optimized for large-scale production.

    Continuous Flow Synthesis: Continuous flow reactors may be employed to enhance reaction efficiency and yield.

    Automation and Control: Advanced automation and control systems are used to monitor and regulate reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the bipyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the bipyridine ring.

Scientific Research Applications

2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or enzyme inhibitor.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to metal ions, proteins, or nucleic acids, influencing their function.

    Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, such as signal transduction, gene expression, or enzymatic activity.

Comparison with Similar Compounds

2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid can be compared with other similar compounds, such as:

    2,2’-Bipyridine: Lacks the fluorine, hydroxyethyl, and carboxylic acid groups, resulting in different chemical properties and applications.

    4,4’-Bipyridine: Similar bipyridine structure but with different substitution patterns, leading to variations in reactivity and function.

    2,2’-Bipyridine-4,4’-dicarboxylic acid: Contains carboxylic acid groups at different positions, affecting its coordination chemistry and applications.

The uniqueness of 2’-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4’-bipyridine]-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H14FN3O3

Molecular Weight

291.28 g/mol

IUPAC Name

2-(2-fluoropyridin-4-yl)-6-[2-hydroxyethyl(methyl)amino]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H14FN3O3/c1-18(4-5-19)13-8-10(14(20)21)6-11(17-13)9-2-3-16-12(15)7-9/h2-3,6-8,19H,4-5H2,1H3,(H,20,21)

InChI Key

JJUSTTVTNKSKJC-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=CC(=CC(=N1)C2=CC(=NC=C2)F)C(=O)O

Origin of Product

United States

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